![molecular formula C7H8ClN3 B1482130 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091185-56-5](/img/structure/B1482130.png)

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

The compound “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” is a type of heterocyclic compound . Heterocyclic compounds are a rich source of active functional molecules with diverse biological functions .

Synthesis Analysis

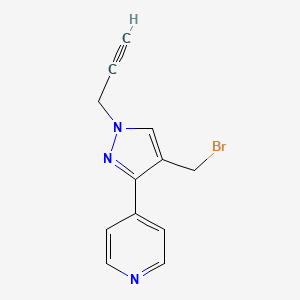

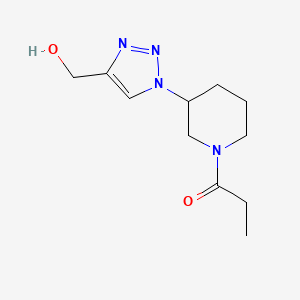

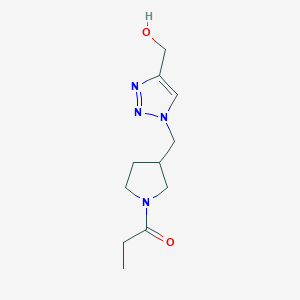

The synthesis of pyrazole derivatives has been a subject of interest in recent years. Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

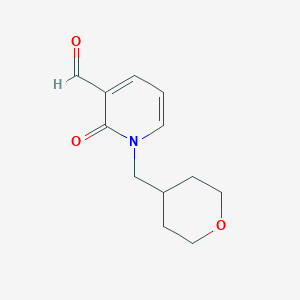

The molecular structure of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be confirmed by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

Pyrazole derivatives have been found to undergo various chemical reactions. For instance, they can participate in the regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be determined by various methods. Physical properties include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Synthesis and Crystal Structure Analysis : A related compound, "7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole," was synthesized and characterized using IR, 1H NMR, and single-crystal X-ray diffraction. This study contributes to understanding the crystallographic and molecular structure of imidazo[1,2-b]pyrazole derivatives, showcasing their complex synthesis process and structural characteristics (Li et al., 2009).

Molecular Docking and Anti-diabetic Studies : Research on benzimidazole-pyrazoline hybrids, closely related to imidazo[1,2-b]pyrazoles, revealed their potential applications in medicinal chemistry, particularly for anti-diabetic purposes. The study involved synthesizing a new series of compounds and evaluating their α-glucosidase inhibition activity, highlighting the versatility of pyrazole derivatives in drug design (Ibraheem et al., 2020).

Luminescence Properties in Silver Complexes : A study focused on pyrazole-functionalized imidazolium salts, including those derived from 3,5-bis(chloromethyl)pyrazole, for synthesizing multinuclear silver complexes. These complexes were analyzed for their structural characteristics and luminescence properties, indicating potential applications in material science and photonic devices (Zhou et al., 2008).

Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized, showcasing the green synthesis approach under microwave irradiation conditions. These compounds, derived from imidazo[1,2-a]pyrazine-2-carboxylic acid, exhibited promising antimicrobial activity, suggesting the potential for developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Potential Applications and Properties

- Antioxidant and Antimicrobial Activities : Research into the synthesis, antioxidant, and antimicrobial activities of various pyrazole and pyrazolone derivatives demonstrated the chemical versatility and biological relevance of these compounds. The studies highlight the potential of imidazo[1,2-b]pyrazole derivatives in developing novel compounds with significant biological activities (Orabi et al., 2017).

Safety And Hazards

The safety and hazards associated with the use of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be determined by referring to its Safety Data Sheet (SDS). The SDS provides information on the potential hazards of the compound, including its toxicity, skin and eye irritation potential, and specific target organ toxicity .

Orientations Futures

Propriétés

IUPAC Name |

7-(chloromethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDRXPFJQNDEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=CN2N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

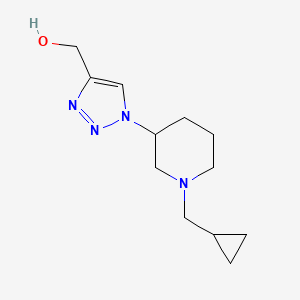

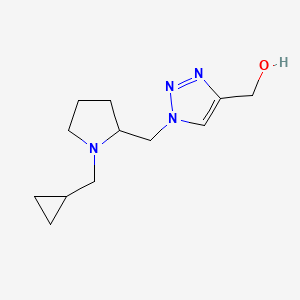

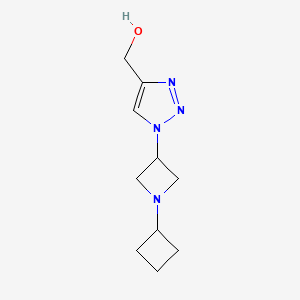

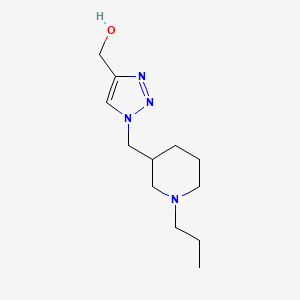

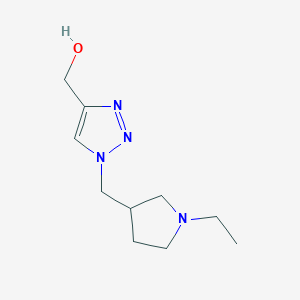

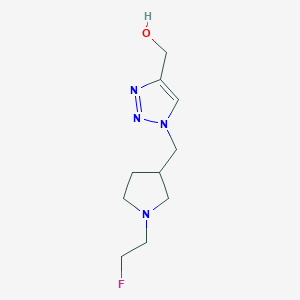

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.